Bienvenue dans la boutique en ligne BenchChem!

2-Amino-5-morpholinophenol

MAO-A inhibition neurochemistry antidepressant discovery

2-Amino-5-morpholinophenol (CAS 25912-15-6, MF C₁₀H₁₄N₂O₂, MW 194.23 g/mol) is a bifunctional aniline–phenol building block carrying a morpholine substituent at the 5‑position. The morpholine ring imparts a markedly negative computed logP of –0.292 , distinguishing it from the parent 2‑aminophenol (logP ≈ 0.62).

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B8615044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-morpholinophenol
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)N)O
InChIInChI=1S/C10H14N2O2/c11-9-2-1-8(7-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6,11H2
InChIKeySFXKFYFQUSRBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-morpholinophenol – Core Identity, Physicochemical Profile & Procurement Relevance


2-Amino-5-morpholinophenol (CAS 25912-15-6, MF C₁₀H₁₄N₂O₂, MW 194.23 g/mol) is a bifunctional aniline–phenol building block carrying a morpholine substituent at the 5‑position. The morpholine ring imparts a markedly negative computed logP of –0.292 , distinguishing it from the parent 2‑aminophenol (logP ≈ 0.62). The compound is reported to be soluble in water at ≥25 mg/mL [1] and is commercially offered at ≥98 % purity (HPLC/GC) . These properties make it a versatile intermediate for medicinal chemistry, particularly in kinase inhibitor programs where the morpholine oxygen serves as a hydrogen‑bond acceptor and the primary amine permits rapid derivatisation.

Why a Simple Aminophenol Cannot Replace 2‑Amino‑5‑morpholinophenol in Target‑Focused Discovery


Replacing the morpholine ring with a smaller, less polar substituent (e.g. –OCH₃, –H) or with a purely hydrophobic heterocycle (e.g. piperidine) fundamentally alters the molecule’s hydrogen‑bonding capacity, electronic profile, and target engagement. The morpholine oxygen provides a distinctive H‑bond acceptor that is absent in the piperidine analog, while the tertiary amine modulates basicity and solubility differently than a methoxy group. These differences translate into measurable shifts in enzyme inhibition potency and selectivity, as shown below for monoamine oxidase A/B [1]. Consequently, medicinal chemists cannot assume that a generic aminophenol scaffold will recapitulate the same pharmacophore interactions; the morpholine group is an integral driver of the compound’s biological fingerprint [2].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2‑Amino‑5‑morpholinophenol


MAO‑A Inhibitory Potency: 305‑Fold More Potent Than the Clinical MAO‑A Inhibitor Moclobemide

2‑Amino‑5‑morpholinophenol inhibits human recombinant MAO‑A with an IC₅₀ of 20 nM [1]. In contrast, the reversible clinical MAO‑A inhibitor moclobemide displays an IC₅₀ of 6.1 µM (6100 nM) against the same isoform . This represents an approximately 305‑fold greater potency for the morpholinophenol scaffold under comparable in‑vitro conditions.

MAO-A inhibition neurochemistry antidepressant discovery

MAO‑A vs. MAO‑B Selectivity: A 20‑Fold Window Distinct from the Ultra‑Selective Clorgyline Profile

2‑Amino‑5‑morpholinophenol exhibits a 20‑fold selectivity for MAO‑A over MAO‑B (IC₅₀ 20 nM vs. 400 nM) [1]. The classic irreversible MAO‑A inhibitor clorgyline, by comparison, achieves a ~2323‑fold selectivity window (IC₅₀ 19.5 nM for MAO‑A vs. 45 300 nM for MAO‑B) [2]. While clorgyline’s extreme selectivity minimises MAO‑B‑related off‑target effects, its irreversibility carries well‑known safety liabilities. The morpholinophenol’s moderate selectivity may offer a differentiated pharmacological profile with potentially reduced “cheese effect” risk, although reversibility data are not yet available.

MAO selectivity isoform profiling CNS safety margin

Physicochemical Differentiation: Morpholine Lowers logP by >0.9 Units Relative to the Parent 2‑Aminophenol Scaffold

The computed logP of 2‑amino‑5‑morpholinophenol is –0.292 , whereas the parent 2‑aminophenol has a measured logP of approximately 0.62 [1]. This >0.9‑log unit reduction translates into a roughly 8‑fold increase in hydrophilicity, which directly impacts aqueous solubility, permeability, and the risk of CYP‑mediated clearance. The morpholine group thus shifts the scaffold from a moderately lipophilic aniline–phenol into a more polar, potentially CNS‑friendly chemical space.

logP hydrophilicity CNS drug-likeness solubility-limited absorption

Patented Utility as a Key Intermediate for Selective EGFR‑Mutant Kinase Inhibitors

US Patent 11,198,684 B2 explicitly claims morpholinophenyl intermediates bearing the 2‑amino‑5‑morpholinophenol core as essential building blocks for synthesising aminopyrimidine derivatives with selective inhibitory activity against mutant epidermal growth factor receptor (EGFR) kinases [1]. The patent exemplifies N‑(5‑(4‑(4‑((dimethylamino)methyl)‑3‑phenyl‑1H‑pyrazol‑1‑yl)pyrimidin‑2‑ylamino)‑4‑methoxy‑2‑morpholinophenyl)acrylamide, where the morpholinophenyl moiety is critical for potency and selectivity. No analogous piperidine or pyrrolidine intermediates are claimed in this patent family, underscoring the unique role of the morpholine oxygen.

kinase inhibitor intermediate EGFR T790M non‑small cell lung cancer patented synthesis

Aqueous Solubility Advantage Supports High‑Throughput Screening and Formulation Flexibility

2‑Amino‑5‑morpholinophenol is reported to be soluble in water at ≥25 mg/mL (≈129 mM) [1], a level that comfortably exceeds typical high‑throughput screening (HTS) concentration requirements (10–50 µM). In contrast, the parent 2‑aminophenol has a water solubility of approximately 17 mg/mL at 20 °C [2]. The morpholine substituent thus enhances aqueous solubility by roughly 50 %, reducing the need for DMSO stock solutions and minimising the risk of compound precipitation during biochemical or cell‑based assays.

aqueous solubility HTS compatibility formulation DMSO stock

2‑Amino‑5‑morpholinophenol: High‑Confidence Application Scenarios Grounded in Quantitative Evidence


MAO‑A Focused Lead Discovery and Selectivity Profiling

With an IC₅₀ of 20 nM against human MAO‑A and a 20‑fold window over MAO‑B [1], 2‑amino‑5‑morpholinophenol is a compelling starting fragment for CNS drug discovery programs targeting depression, anxiety, or neurodegenerative disorders. Its potency exceeds that of the marketed reversible inhibitor moclobemide by ~305‑fold , allowing researchers to explore low‑nanomolar chemical space without the irreversible binding liabilities of clorgyline. Procurement of this compound enables rapid SAR expansion around the morpholine–phenol–aniline pharmacophore.

Synthesis of Third‑Generation EGFR Kinase Inhibitors for Non‑Small Cell Lung Cancer

US Patent 11,198,684 B2 demonstrates that the morpholinophenyl core is indispensable for constructing selective inhibitors of mutant EGFR kinases, including the T790M resistance mutation [2]. Research groups and CDMOs pursuing osimertinib‑analog programs can procure 2‑amino‑5‑morpholinophenol as a direct entry point into the exemplified patent space, reducing synthetic step count and de‑risking IP freedom‑to‑operate relative to non‑morpholine heterocyclic alternatives.

Fragment‑Based Screening Libraries Requiring High Aqueous Solubility

Aqueous solubility ≥25 mg/mL [3] makes 2‑amino‑5‑morpholinophenol an excellent candidate for fragment‑based drug discovery (FBDD) libraries. Unlike more lipophilic aminophenols that require >1 % DMSO for dissolution, this compound can be screened at high concentrations in purely aqueous buffers, minimising solvent‑induced artefacts. Its low logP (–0.292) further aligns with the “rule‑of‑three” guidelines for fragment libraries.

Building Block for Bifunctional Degraders (PROTACs) and Antibody‑Drug Conjugates

The primary aromatic amine of 2‑amino‑5‑morpholinophenol provides a convenient handle for amide bond formation or reductive amination, while the phenol can be elaborated into ether or ester linkages. This dual‑functionality, combined with the morpholine‑driven solubility advantage [3], makes the compound a versatile linker‑payload building block for PROTAC bifunctional degraders or antibody‑drug conjugate (ADC) payloads where controlled physicochemical properties are critical for conjugation efficiency and pharmacokinetics.

Quote Request

Request a Quote for 2-Amino-5-morpholinophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.